N-(3-Fluorobenzyl)-3-methylaniline
Overview
Description
N-(3-Fluorobenzyl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of 3-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-3-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-methylaniline with 3-fluorobenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the benzyl chloride, leading to the formation of the desired product.
Another method involves the use of Suzuki-Miyaura coupling, where 3-methylaniline is coupled with 3-fluorobenzyl boronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-Fluorobenzyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-3-methylaniline
- N-(3-Chlorobenzyl)-3-methylaniline
- N-(3-Bromobenzyl)-3-methylaniline
Uniqueness
N-(3-Fluorobenzyl)-3-methylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBSHZBQYODNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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